molecular formula C7H11NO2 B13480258 5-Aminospiro[2.3]hexane-1-carboxylic acid

5-Aminospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B13480258
M. Wt: 141.17 g/mol
InChI Key: ZIUJCJRJCYZVPM-UHFFFAOYSA-N
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Description

5-Aminospiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-aminospiro[2.3]hexane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H,9,10)

InChI Key

ZIUJCJRJCYZVPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylidenecyclobutanecarbonitrile.

    Cycloaddition Reaction: A catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile is performed.

    Reduction: The nitro and cyano groups are chemoselectively reduced.

    Hydrolysis: The ester moiety is hydrolyzed to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Aminospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Aminospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential as a conformationally rigid analogue of GABA, which may have implications in neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating GABAergic activity.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminospiro[2.3]hexane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts conformational rigidity. This rigidity can enhance its stability and specificity in interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

5-Aminospiro[2.3]hexane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its conformational rigidity, influencing its interactions with biological targets. The molecular formula is C7H11NO2C_7H_{11}NO_2, with a molecular weight of 141.17 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carboxylic acid group can undergo ionization, facilitating interactions with positively charged sites on target proteins. The spiro structure may enhance binding affinity due to its spatial arrangement, making it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit the Hepatitis C virus (HCV) by targeting the NS3 protease, an essential enzyme for viral replication .
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that spiro compounds can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Spiro Framework : This can be achieved through cyclization reactions involving suitable precursors.
  • Functionalization : The introduction of the amino and carboxylic acid groups is critical for enhancing biological activity.

Synthetic Pathway Example

A common synthetic route includes the following steps:

  • Start with a suitable precursor such as cyclopentanone.
  • Use a nucleophilic substitution reaction to introduce the amino group.
  • Follow up with carboxylation to yield the final product.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Maghsoodlou et al. (2021)Investigated spiro compounds for their potential as antiviral agents against HCV, showing promising inhibitory effects on NS3 protease .
Malashchuk et al. (2021)Reported on the synthesis of monoprotected diamines derived from spiro frameworks, highlighting their application in bioorganic chemistry .
Arumugam et al. (2022)Explored new derivatives for enhanced biological activity, demonstrating significant improvements in binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Aminospiro[2.3]hexane-1-carboxylic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via ring-closing metathesis or Curtius rearrangement , followed by functional group modifications. For example, Boc-protected intermediates (e.g., tert-butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate) are used to stabilize reactive amino groups during synthesis . Purification often employs HPLC (≥98% purity) or recrystallization in non-polar solvents to isolate enantiomerically pure forms . Key challenges include optimizing reaction temperatures (20–80°C) and avoiding racemization during deprotection steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm spirocyclic structure and stereochemistry, with characteristic shifts for the bicyclic amine (δ 1.6–2.2 ppm) and carboxylic acid (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₁₀O₂, MW 126.15) and detects isotopic patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carboxylic acid C=O stretching (1700–1725 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .
  • HPLC : Quantifies purity (>98%) and monitors enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) .

Q. What are the key stability considerations for handling and storing this compound under experimental conditions?

  • Methodological Answer : Stability is influenced by:

  • Moisture : Hydrolysis of the spirocyclic amine occurs in aqueous media; store in desiccated environments with silica gel .
  • Temperature : Decomposition above 200°C; refrigerate at 2–8°C for long-term storage .
  • Light : Protect from UV exposure to prevent photodegradation of the bicyclic structure .
  • Reactivity : Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation or ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling techniques like molecular docking be applied to study the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like G protein-coupled receptors (GPCRs). For example, spirocyclic analogs of adenosine derivatives show high affinity for adenosine A₂A receptors .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the spirocyclic core in lipid bilayers or solvent environments (e.g., water/octanol partitions) .
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity in catalytic asymmetric syntheses .

Q. What methodological approaches resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Variability : Transition-metal catalysts (e.g., Pd/C vs. Ru-based) yield differing enantioselectivities (70–95% ee) .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediate byproducts (e.g., ring-opened isomers) that reduce yields .
  • Statistical Optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Q. What strategies are employed for enantiomeric resolution of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to separate (1R,2S) and (1S,2R) enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer .
  • Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) to crystallize enantiopure salts .

Data Contradictions and Analytical Considerations

  • Molecular Weight Discrepancies : Reported values range from 126.15 (C₇H₁₀O₂) to 198.25 (C₁₁H₁₄O₃) for derivatives, highlighting the need for HRMS validation .
  • Stereochemical Assignments : Conflicting NOE correlations in NMR studies require cross-validation via X-ray crystallography or circular dichroism (CD) .

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